3-Bromo-6-chloro-2-methoxyquinoline
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Overview
Description
3-Bromo-6-chloro-2-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO. It is a derivative of quinoline, which is known for its versatile applications in various fields, including industrial and synthetic organic chemistry . The compound features a quinoline core substituted with bromine, chlorine, and methoxy groups, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyquinoline can be achieved through various methods. One common approach involves the use of caesium carbonate, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and tris(dibenzylideneacetone)dipalladium(0) in 1,4-dioxane at 100°C for 12 hours under an inert atmosphere . The reaction mixture is then worked up by extraction with ethyl acetate and purification by flash chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step reactions. For example, one method includes the bromination of a precursor compound using bromine and sodium acetate in acetic acid at 80°C for 16 hours, followed by a reaction with silver carbonate in toluene for 336 hours .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxyquinoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe for various biochemical processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-6-methoxyquinoline: This compound has a similar structure but with different positions of the substituents.
6-Bromo-2-chloroquinoline-3-methanol: Another related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Bromo-6-chloro-2-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1197340-23-0 |
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Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-8(11)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3 |
InChI Key |
ZFIVSGDBSNLKPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Cl)Br |
Origin of Product |
United States |
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